Lead dihexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

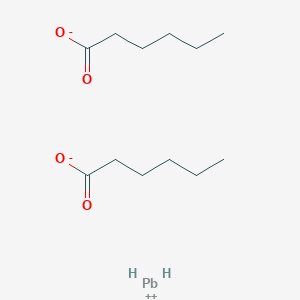

2D Structure

3D Structure of Parent

Properties

CAS No. |

15773-53-2 |

|---|---|

Molecular Formula |

C12H22O4Pb |

Molecular Weight |

437.50068 |

IUPAC Name |

hexanoate;lead(2+) dihydride |

InChI |

InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |

InChI Key |

CGSAAYNFWHCUGW-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |

Canonical SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |

Other CAS No. |

15773-53-2 |

Origin of Product |

United States |

Synthesis and Advanced Methodologies of Lead Dihexanoate

Conventional Synthetic Approaches to Lead Carboxylates

Traditional methods for preparing lead carboxylates are typically straightforward and rely on fundamental reaction types that are broadly applicable to many metal salts.

Direct reaction methodologies involve the treatment of a lead-based precursor with a carboxylic acid. A common approach is the reaction of lead(II) oxide with the corresponding carboxylic acid to yield the lead carboxylate and water. wikipedia.org For instance, lead(II) acetate (B1210297) is produced by reacting lead(II) oxide with acetic acid. wikipedia.org Another method involves boiling elemental lead in a solution of the carboxylic acid and hydrogen peroxide. wikipedia.org Hydrothermal reactions have also been employed, where lead(II) acetate is reacted with various carboxylic acids to produce a range of polymeric and monomeric lead carboxylate solids. rsc.org Similarly, the reaction of lead monoxide with trichloroacetic acid in hot, wet toluene (B28343) has been used to synthesize a hydrated lead(II) carboxylate polymer. rsc.org

Salt metathesis, or double decomposition, is a widely used pathway for synthesizing metal carboxylates. wikipedia.orgbuecher.de This method typically involves the reaction of a soluble lead salt, such as lead nitrate (B79036), with a salt of the desired carboxylic acid. buecher.degoogle.com A specific protocol for synthesizing lead hexanoate (B1226103) involves mixing an aqueous solution of lead nitrate with an ethanolic solution of hexanoic acid. rsc.orgresearchgate.net The reaction is facilitated by the addition of an equimolar amount of aqueous potassium hydroxide (B78521) and is heated to 80 °C for 20 minutes. rsc.org The resulting lead dihexanoate precipitates and can be isolated by filtration. rsc.org This aqueous metathesis approach has been successfully used to convert various metal salts, including lead nitrate, into their corresponding carboxylates. buecher.de

| Reactant 1 | Reactant 2 | Base | Solvent System | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Lead Nitrate (in water) | Hexanoic Acid (in ethanol) | Potassium Hydroxide (aqueous) | Water/Ethanol (B145695) | 80 °C | 20 minutes |

Modern Synthetic Protocols for this compound and Analogues

Contemporary research focuses on developing more sophisticated and controlled methods for synthesizing lead carboxylates, emphasizing environmental sustainability, structural precision, and reaction efficiency.

Modern synthetic chemistry increasingly prioritizes "green" methodologies to minimize environmental impact. For lead carboxylates and related compounds, this includes the use of environmentally friendly solvents and energy-efficient reaction conditions. One novel approach is the use of carboxylate-based protonic ionic liquids as the reaction medium for synthesizing methylammonium (B1206745) lead bromide perovskite nanocrystals at room temperature. nanoge.orgrsc.org In these systems, the morphology and properties of the resulting nanocrystals were found to be strongly dependent on the alkyl chain length of the carboxylate anion. nanoge.org Sonochemistry, which utilizes ultrasonic irradiation, has also emerged as a low-cost, efficient, and environmentally friendly method for fabricating lead-azide coordination polymers with tunable sizes and morphologies. mdpi.com Solvent-free synthesis is another green approach that has been applied to the preparation of coordination polymers. researchgate.net

Significant efforts have been directed toward the rational design and synthesis of lead carboxylates with specific structural features, such as extended polymeric or cluster-based architectures. Hydrothermal reactions of lead(II) salts with carefully selected carboxylic acids have been shown to produce a variety of coordination compounds with zero-, one-, two-, or three-dimensional structures. rsc.org For example, the reaction of lead(II) acetate with different carboxylic acids under hydrothermal conditions can yield either polymeric or monomeric crystalline solids, depending on the nature of the acid used. rsc.org

A powerful strategy for controlling the final structure involves the use of organic ligands with multiple carboxylate groups. By systematically increasing the number of carboxylate functionalities on a ligand, it is possible to modulate the dimensionality of the resulting lead halide-based coordination polymers, achieving a rational transition from 2D layered structures to 3D frameworks. nih.gov The reaction of lead acetate with a cluster-derived carboxylic acid, (CO)₉Co₃(μ₃-CCOOH), results in a chain-like extended structure where lead(II) centers are bridged by carboxylate oxygens. acs.orgacs.org

| Organic Ligand | Number of Carboxylate Groups | Resulting Structure Dimensionality |

|---|---|---|

| 1,4-Cyclohexanedicarboxylate | 2 | Quasi-2D Layered |

| 1,2,4,5-Cyclohexanetetracarboxylate | 4 | Quasi-2D Layered (Strongly Corrugated) |

| 1,2,3,4,5,6-Cyclohexanehexacarboxylate | 6 | 3D Framework |

Optimizing reaction conditions is crucial for maximizing product yield and controlling selectivity. Parameters such as temperature, pH, and reactant concentrations are key variables. scispace.com For example, in the electrochemical synthesis of lead 2-ethylhexanoate (B8288628), the yield was shown to be highly dependent on the initial concentration of 2-ethylhexanoic acid in the catholyte solution. google.com Systematically increasing the acid concentration from 5 ml to 7.5 ml increased the process efficiency from 75.1% to 85.5%. google.com

For more complex systems, Response Surface Methodology (RSM) can be employed to systematically optimize multiple parameters simultaneously. scispace.commedpharmres.com This statistical approach was used to find the optimal conditions (NaOH concentration, Pb(II) acetate concentration, and reaction temperature) for synthesizing lead oxide nanoparticles from a lead carboxylate precursor. scispace.com The detailed study of the lead carboxylate mixture preparation is also a key parameter in controlling the nucleation rate during the synthesis of lead nanocrystals. researchgate.net

| Initial 2-Ethylhexanoic Acid in Catholyte | Product Yield (grams) | Process Efficiency (%) |

|---|---|---|

| 5.0 ml | 2.9 g | 75.10% |

| 7.5 ml | 3.3 g | 85.49% |

| 10.0 ml | 3.1 g | 80.31% |

Rational Design of Precursors in this compound Synthesis

The synthesis of this compound is significantly influenced by the choice of starting materials. A rational approach to precursor design is crucial for controlling the reaction pathways and the properties of the final product.

The selection of lead sources and organic ligands is a critical step in the synthesis of this compound. Common lead precursors include lead(II) oxide, lead(II) acetate, and lead(II) carbonate. wikipedia.orgrsc.org The organic ligand, in this case, is derived from hexanoic acid or its derivatives, such as 2-ethylhexanoic acid. google.com

The choice of lead source can impact the reaction conditions and the purity of the resulting this compound. For instance, the reaction of lead monoxide with 2-ethylhexanoic acid is a method used for its synthesis. In some applications, such as the formation of perovskite solar cells, various lead precursors like lead(II) chloride, lead(II) acetate, lead(II) nitrate, and lead(II) acetylacetonate (B107027) have been explored, highlighting that the choice of precursor influences the structural properties of the final material. rsc.org

The organic ligand's structure also plays a significant role. For example, while hexanoic acid is the primary ligand for this compound, related compounds like lead bis(2-ethylhexanoate) are synthesized using 2-ethylhexanoic acid. The structure of the organic ligand can affect the solubility and reactivity of the precursor, as well as the coordination geometry of the final lead carboxylate. researchgate.netmdpi.com

Table 1: Examples of Lead Sources and Corresponding Organic Ligands in the Synthesis of Lead Carboxylates

| Lead Source | Organic Ligand/Acid | Resulting Compound/Application |

| Lead Monoxide (PbO) | 2-Ethylhexanoic Acid | Lead bis(2-ethylhexanoate) |

| Lead(II) Acetate (Pb(OAc)₂) | Acetic Acid | Lead(II) acetate wikipedia.org |

| Lead Metal (Pb) | 2-Ethylhexanoic Acid | Lead 2-ethylhexanoate (electrochemical synthesis) google.com |

| Lead(II) Oxide (PbO) | Acetic Acid | Lead(II) acetate wikipedia.org |

| Lead(II) Carbonate (PbCO₃) | Acetic Acid | Lead(II) acetate wikipedia.org |

This table is for illustrative purposes and showcases various combinations used in the synthesis of lead carboxylates, including those closely related to this compound.

The design of precursors directly dictates the synthetic pathway and the formation of intermediates. For instance, a common synthesis route involves the reaction of a lead source with the carboxylic acid. researchgate.net The choice of solvent and reaction conditions, such as temperature, also plays a crucial role in the reaction pathway. google.com

Different synthetic methods can lead to different intermediates and final product yields. For example, a double decomposition technique involves first preparing an ammonium (B1175870) soap of the carboxylic acid, which then reacts with a metal salt. google.com Another method is an electrolytically assisted chemical reaction between a metal and a carboxylic acid. google.com

The nature of the precursor can also influence the formation of different crystalline structures or phases of the lead carboxylate. researchgate.net For instance, studies on a series of lead carboxylates have shown that the chain length of the carboxylate ligand can lead to different packing arrangements in the solid state. researchgate.net

Table 2: Comparison of Synthetic Methods for Metal Carboxylates

| Synthetic Method | Description | Key Intermediates/Features |

| Reaction with Metal Oxide | Heating a metal oxide with the carboxylic acid. | Can be straightforward but may result in unreacted oxides as impurities. google.com |

| Double Decomposition | A two-step process involving an ammonium soap of the carboxylic acid and a metal salt. google.com | Requires the use of more expensive water-soluble metal salts. google.com |

| Electrochemical Synthesis | Electrolytically assisted reaction between the metal and a carboxylic acid. google.com | Can offer high efficiency but may not be suitable for all metals. google.com |

Process Development and Scalability Considerations for this compound Production

Scaling up the production of this compound from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The development of a scalable process is crucial for the commercial viability of the compound.

Key considerations for process development and scalability include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and energy changes is essential for designing a safe and efficient large-scale process. acs.org

Heat and Mass Transfer: Proper management of heat generated during the reaction and efficient mixing of reactants are critical in large reactors. acs.org

Solvent Selection and Recovery: The choice of solvent can impact reaction efficiency, product purification, and environmental footprint. Developing methods for solvent recovery and recycling is important for cost reduction and sustainability. acs.org

Purification Methods: Developing scalable and efficient purification techniques to remove impurities and unreacted starting materials is crucial for obtaining a high-purity product. google.com

Process Safety: A thorough evaluation of potential hazards, such as the thermal stability of intermediates and products, is necessary to prevent accidents. acs.org

Waste Minimization: Designing the process to minimize waste generation is both environmentally responsible and economically beneficial. acs.org

The transition from laboratory-scale synthesis to pilot plant and then to full-scale production often involves optimizing reaction conditions, reactor design, and downstream processing steps to achieve a robust and economical manufacturing process. acs.org

Coordination Chemistry and Structural Elucidation of Lead Dihexanoate

Fundamental Coordination Geometry of Lead(II) Carboxylates

The coordination chemistry of lead(II) carboxylates, including lead dihexanoate, is notably diverse, largely influenced by the electronic configuration of the Pb(II) ion, which features a 6s² lone pair of electrons. researchgate.netresearchgate.net This lone pair can be stereochemically active or inactive, leading to significant variations in the coordination geometry and solid-state structures.

Role of the stereochemically active/inactive 6s² lone pair (hemidirected vs. holodirected structures)

The 6s² lone pair of the lead(II) ion plays a crucial role in determining the coordination geometry of its compounds. researchgate.net Its influence gives rise to two primary structural classifications: hemidirected and holodirected.

In a hemidirected structure, the lone pair is stereochemically active, meaning it occupies a position in the coordination sphere, influencing the arrangement of the ligands. rsc.orgnih.gov This results in an asymmetric or distorted coordination geometry where the ligands are concentrated in one hemisphere, leaving a noticeable gap or void in the coordination sphere where the lone pair resides. rsc.orgunits.it Hemidirected geometries are typically favored in complexes with low coordination numbers (ranging from 2 to 5) and when the ligands are hard. rsc.orgmdpi.com

Conversely, a holodirected structure is characterized by a stereochemically inactive lone pair. rsc.org In this arrangement, the ligands are distributed symmetrically around the central lead ion, forming a more regular and spherical coordination polyhedron. nih.govmdpi.com This geometry is more common in complexes with high coordination numbers (such as 9 or 10) and with soft, bulky ligands. rsc.orgmdpi.com For intermediate coordination numbers (6 to 8), both hemidirected and holodirected structures have been observed. mdpi.com The transition from a hemidirected to a holodirected geometry can involve a significant decrease in the volume and electronic population of the lone pair's valence basin. mdpi.com

Research on a series of lead carboxylates, including lead hexanoate (B1226103) (the parent carboxylate of this compound), suggests that shorter-chain lead carboxylates (C6 to C8) tend to adopt hemidirected structures. rsc.orgresearchgate.net

Diversity in lead(II) coordination numbers and polyhedra

Lead(II) ions exhibit a remarkable flexibility in their coordination environment, leading to a wide range of coordination numbers and coordination polyhedra in their carboxylate complexes. researchgate.netmdpi.com This diversity is a direct consequence of the large ionic radius of Pb(II) and the variable stereochemical activity of its 6s² lone pair. researchgate.net

Coordination numbers for Pb(II) in various compounds have been reported to span from as low as 2 to as high as 10. rsc.org Specifically within carboxylate complexes, coordination numbers of 7, 8, 9, and 10 are known. acs.org The resulting coordination polyhedra are equally varied and can include distorted versions of common geometries due to the influence of the lone pair. For instance, in hemidirected structures, the coordination polyhedra can be described as ψ-tetrahedron, ψ-trigonal bipyramid, or ψ-octahedron, where 'ψ' indicates the presence of the stereochemically active lone pair in a coordination site. researchgate.net In holodirected structures, more regular polyhedra like octahedral or trigonal prismatic geometries are observed. nih.govresearchgate.net

The carboxylate ligands themselves can bind to the lead center in multiple ways, further contributing to the structural diversity. Common coordination modes include monodentate, bidentate chelating, and various bridging modes (e.g., μ2, μ3), which facilitate the formation of polymeric structures of different dimensionalities. researchgate.netrsc.org

Impact of carboxylate chain length on coordination environment and solid-state packing

The length of the carboxylate chain has a discernible impact on the coordination environment and the resulting solid-state packing of lead(II) carboxylates. rsc.orguc.ptrsc.org Studies on a homologous series of lead carboxylates have revealed a systematic variation in structure with increasing chain length. rsc.orgrsc.org

A notable dichotomy has been observed between shorter-chain and longer-chain lead carboxylates. rsc.orgedurev.in Spectroscopic and crystallographic evidence suggests that shorter-chain lead carboxylates, such as lead hexanoate (C6), lead heptanoate (B1214049) (C7), and lead octanoate (B1194180) (C8), adopt a different structural motif compared to their longer-chain counterparts (C9 and above). rsc.orgedurev.in This difference is attributed to a shift in the coordination geometry around the lead ion. The shorter-chain compounds are proposed to have a hemidirected coordination geometry, while the longer-chain compounds favor a holodirected structure. rsc.orgarxiv.org

Advanced Spectroscopic Characterization of this compound Coordination

Spectroscopic techniques are invaluable for elucidating the coordination environment of this compound, particularly in the solid state where obtaining single crystals for X-ray diffraction can be challenging. rsc.orgudel.edu Solid-state Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful probes of the local structure around the lead ion and the binding modes of the carboxylate ligands.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C and ²⁰⁷Pb NMR applications)

Solid-state NMR (ssNMR) provides detailed information about the chemical and structural environment of specific nuclei within a material. For this compound, both ¹³C and ²⁰⁷Pb NMR are highly informative.

²⁰⁷Pb NMR: The ²⁰⁷Pb nucleus is a spin-½ nucleus, making it suitable for high-resolution NMR studies. huji.ac.il It has a very wide chemical shift range, which makes the observed chemical shifts highly sensitive to the coordination environment of the lead atom. huji.ac.iltandfonline.com Studies on a series of lead carboxylates have shown that ²⁰⁷Pb NMR parameters, such as the isotropic chemical shift and the chemical shift tensor, can distinguish between different coordination geometries. rsc.orgnsf.gov For instance, a clear distinction in ²⁰⁷Pb NMR spectra is observed between shorter-chain (C6-C8) and longer-chain (C9-C18) lead carboxylates. rsc.orgrsc.org The shorter-chain compounds, including lead hexanoate, exhibit a larger chemical shift anisotropy (span), which is consistent with a lower symmetry, hemidirected coordination environment. rsc.org In contrast, the longer-chain carboxylates show a smaller span, indicative of a more symmetric, holodirected geometry. rsc.org These findings allow for the characterization of the lead coordination sphere even in the absence of single-crystal X-ray data. rsc.orgnsf.gov

| Compound | Isotropic Chemical Shift (δiso) / ppm | Span (Ω) / ppm | Proposed Geometry |

|---|---|---|---|

| Lead Hexanoate (C6) | -1188 | Large | Hemidirected |

| Lead Heptanoate (C7) | -1188 | Large | Hemidirected |

| Lead Octanoate (C8) | -1188 | Large | Hemidirected |

| Lead Nonanoate (C9) | -2400 | Small | Holodirected |

| Lead Decanoate (C10) | -2400 | Small | Holodirected |

Infrared (IR) spectroscopic analysis of carboxylate binding modes

Infrared (IR) spectroscopy is a powerful tool for probing the coordination modes of carboxylate ligands to metal centers. mdpi.comarxiv.org The vibrational frequencies of the carboxylate group (COO⁻), particularly the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching modes, are sensitive to its binding geometry. acs.org

In lead carboxylates, including this compound, IR spectroscopy has been used to differentiate between structural types. rsc.org The analysis of the asymmetric carboxylate stretch region (around 1515–1540 cm⁻¹) shows distinct differences between the shorter-chain (C6-C8) and longer-chain (C9 and above) lead carboxylates. rsc.org The shorter-chain compounds exhibit a distinct doublet in this region, which is consistent with the presence of at least two different carboxylate environments, as also suggested by ¹³C NMR. rsc.org This observation supports the model of a hemidirected coordination geometry for lead hexanoate. rsc.org In contrast, the longer-chain carboxylates show a different pattern, consistent with their proposed holodirected structure. rsc.org

The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) is often used to infer the coordination mode (e.g., monodentate, bidentate chelating, or bridging). However, the interpretation can be complex, especially in the solid state, and recent studies suggest that a range of geometries can contribute to the observed spectral line shapes. arxiv.orgacs.org Nevertheless, the distinct patterns observed in the IR spectra of lead hexanoate compared to longer-chain analogues provide strong evidence for a different, less symmetrical coordination environment. rsc.org

| Lead Carboxylate Group | Carboxylate Asymmetric Stretch (ν_as(COO⁻)) Region | CH₂ Rocking Region (~720 cm⁻¹) | Inferred Structural Motif |

|---|---|---|---|

| Short-chain (C6-C8) | Distinct doublet | Irregular bands | Hemidirected |

| Long-chain (C9-C18) | Different, more consistent pattern | More regular set of bands | Holodirected |

X-ray Photoelectron Spectroscopy (XPS) for surface coordination insights

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material's surface. unimi.it In the context of this compound, XPS can provide valuable insights into the coordination environment of the lead (Pb) ions at the surface, which may differ from the bulk structure. The technique works by irradiating a sample with X-rays, causing the emission of core-level electrons. unimi.it The binding energy of these emitted electrons is characteristic of the element and its chemical environment. unimi.it

For lead compounds, the Pb 4f region of the XPS spectrum is of particular interest. This region shows two peaks, Pb 4f₇/₂ and Pb 4f₅/₂, which are well-separated due to spin-orbit coupling. thermofisher.com Shifts in the binding energies of these peaks can indicate changes in the oxidation state and coordination of the lead atoms. For instance, the formation of coordination bonds between lead and the carboxylate groups of the hexanoate ligands can be observed through changes in the Pb 4f and O 1s spectra. researchgate.netucl.ac.uk

In studies of lead carboxylates and related compounds, XPS has been employed to confirm the presence of Pb²⁺ and to understand its interaction with ligands. For example, in lead-based perovskite materials, shifts in the Pb 4f and other relevant core-level spectra (like O 1s or N 1s) after the introduction of carboxylate-containing ligands can confirm the coordination of these ligands to the lead centers. epfl.ch Similarly, in the study of lead ion adsorption on modified biochar, XPS confirmed the binding of Pb²⁺ to surface functional groups, including carboxylates. rsc.org The appearance of the Pb 4f peak after adsorption and shifts in the O 1s spectrum provide direct evidence of this surface coordination. rsc.org

The analysis of the O 1s spectrum can further elucidate the nature of the lead-carboxylate bonding. The O 1s peak can often be deconvoluted into multiple components corresponding to different oxygen environments, such as the carbonyl oxygen (C=O) and the singly bonded oxygen (C-O) of the carboxylate group. researchgate.net Changes in the relative areas and binding energies of these components upon coordination to lead can reveal details about the bonding mode (e.g., monodentate, bidentate, bridging).

While specific XPS data for pure this compound is not extensively detailed in the provided search results, the principles and applications of XPS to other lead carboxylates and coordination compounds provide a clear framework for how this technique offers crucial insights into the surface coordination chemistry of this compound.

Crystallographic Determination of this compound Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic structure of crystalline materials. carleton.educreative-biostructure.com The process involves growing a high-quality single crystal of the compound, which is then exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, and the intensities and positions of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. wikipedia.org

For lead carboxylates, SC-XRD analysis reveals the coordination geometry around the lead(II) ion and how the hexanoate ligands are arranged. rsc.orgrsc.org The lead(II) ion has a flexible coordination environment due to its large ionic radius and the potential stereochemical activity of its 6s² lone pair of electrons. rsc.orgresearchgate.net This can lead to different coordination numbers and geometries, which are broadly classified as hemidirected (the lone pair is stereochemically active, resulting in an asymmetric coordination sphere) or holodirected (the lone pair is inactive, leading to a more symmetric coordination). rsc.orgrsc.org

A study on a series of lead carboxylates found that shorter-chain carboxylates (C6-C8) tend to adopt hemidirected structures, while longer-chain ones (C9 and above) favor holodirected geometries. rsc.orgrsc.org While the specific crystal structure of this compound (C6) from a single-crystal analysis is not detailed in the provided results, it is suggested to likely have a hemidirected coordination geometry based on this trend. rsc.orgrsc.org Powder X-ray diffraction (XRD) data for lead(II) alkanoates, including lead hexanoate, indicate a bilayered structure. ucm.es

A significant challenge in the structural elucidation of lead carboxylates, particularly those with long alkyl chains, is the difficulty in growing single crystals of sufficient size and quality for SC-XRD analysis. rsc.orgresearchgate.netresearchgate.net This difficulty is often attributed to the high solubility and flexibility of the long-chain carboxylates, which can hinder the ordered packing required for crystallization. researchgate.netacs.org The conformational flexibility of the alkyl chains can lead to disorder in the crystal lattice, making it difficult to obtain a well-resolved diffraction pattern. acs.org

The presence of multiple conformers in solution can also inhibit crystal growth, a phenomenon known as conformational self-poisoning. acs.org For these reasons, the crystal structures of many long-chain metal carboxylates have not been reported. rsc.orgresearchgate.netresearchgate.net Spectroscopic techniques like solid-state NMR are often used to complement diffraction data and provide insights into the local coordination environment, especially when high-quality single crystals are unavailable. rsc.orgrsc.orgresearchgate.net The challenges in crystallization are a primary reason why, despite their industrial importance, only a limited number of single-crystal structures for lead carboxylates exist. rsc.orgresearchgate.netresearchgate.net

Supramolecular Organization and Solid-State Architecture of this compound

The solid-state structure of this compound is not just defined by the coordination around the lead ion, but also by how these individual molecules pack together to form a larger, ordered assembly. This is governed by a combination of intermolecular forces and results in the formation of extended networks.

The crystalline arrangement of this compound is influenced by several types of intermolecular forces. libretexts.orgscienceready.com.au These include:

Van der Waals forces: Specifically, London dispersion forces, which are present between the long alkyl chains of the hexanoate ligands. libretexts.org The strength of these forces increases with the length of the alkyl chain, playing a significant role in the packing of the molecules. scienceready.com.au

Ionic interactions: The interaction between the positively charged lead(II) ions and the negatively charged carboxylate groups is a primary driving force for the formation of the solid-state structure.

Coordination bonds: The bonds between the lead ions and the oxygen atoms of the carboxylate groups dictate the local geometry and can lead to the formation of dimeric or polymeric units. researchgate.net

The interplay of these forces determines the final crystal structure, influencing properties like melting point and solubility. libretexts.org The arrangement of the long hydrocarbon chains, often in a layered or bilayered fashion, is a characteristic feature of long-chain metal carboxylates. rsc.org

Lead(II) carboxylates are known to form a variety of extended networks and periodic structures, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.netrsc.orgrsc.org The ability of the carboxylate group to adopt various coordination modes (e.g., monodentate, bidentate, bridging) is key to the formation of these diverse architectures. researchgate.net

In the case of this compound, the combination of lead-carboxylate coordination and van der Waals interactions between the hexyl chains likely leads to the formation of a layered structure. ucm.esrsc.org The lead-carboxylate units form the core of the layers, while the alkyl chains interdigitate between the layers. This type of supramolecular organization is common for metal soaps and influences their physical properties. rsc.org The formation of these extended networks is a hallmark of coordination polymers, where metal ions are linked by organic ligands to create repeating structural motifs. rsc.orgrsc.org While the specific network topology of this compound is not explicitly described in the search results, the general principles observed for other lead carboxylates suggest a structure built upon the self-assembly of lead-hexanoate units into an ordered, periodic arrangement. researchgate.nettandfonline.com

Chemical Reactivity and Mechanistic Investigations of Lead Dihexanoate

Reaction Pathways and Transformations

The transformation of lead dihexanoate can occur through several key pathways, including hydrolysis, thermal decomposition, and ligand exchange reactions. Each of these processes leads to the formation of different products and is governed by specific mechanistic steps.

Chemical stability and hydrolytic degradation mechanisms

This compound may be sensitive to light and can undergo hydrolytic degradation. fujifilm.com Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for esters like this compound. The process can be influenced by pH, with both acidic and basic conditions potentially catalyzing the reaction. carbodiimide.com In acidic hydrolysis, protons catalyze the cleavage of the ester bond, yielding hexanoic acid and a lead hydroxide (B78521) species. carbodiimide.com Conversely, base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of hexanoate (B1226103) and lead(II) hydroxide. carbodiimide.com The rate of hydrolysis can be affected by steric hindrance near the ester group. For instance, functional groups adjacent to the ester bond can slow down the rate of hydrolysis. nih.gov

The stability of this compound is also a factor in its application in various materials. For example, its role as a pro-fluorescent marker for monitoring the hydrolytic destruction of polylactide-based materials has been studied. researchgate.netresearchgate.netbsu.by In this context, the release of the marker due to polymer degradation provides a way to monitor the process. researchgate.net

Thermal decomposition processes and products

Thermal decomposition involves the breakdown of a compound at elevated temperatures. savemyexams.com For this compound, this process can lead to the release of irritating and toxic gases and vapors. fujifilm.comfishersci.se The decomposition of organic lead compounds, such as lead carboxylates, often results in the formation of lead oxide (PbO) and various carbon-containing products. dtic.mil The specific products and decomposition temperatures can vary depending on the atmosphere (e.g., air or nitrogen). dtic.mil In the presence of air, the initial decomposition may be followed by the oxidation of metallic lead to lead oxide. dtic.mil

Thermogravimetric analysis of similar lead dicarboxylates has shown that decomposition to lead oxide can occur in a single stage, with decomposition temperatures generally increasing with the size of the dicarboxylic acid. dtic.mil The end products of the thermal decomposition of this compound in air are expected to be lead(II) oxide, carbon dioxide, and water.

Ligand exchange and substitution reactions

This compound can participate in ligand exchange reactions, where the hexanoate ligands are replaced by other ligands. science-revision.co.ukchemguide.co.uk These reactions involve the breaking of the coordinate bonds between the lead ion and the hexanoate ligands and the formation of new bonds with the incoming ligands. science-revision.co.uk The nature of the incoming ligand and the reaction conditions can influence the extent and rate of the exchange. For example, in the presence of strong acids or other coordinating anions, the hexanoate groups can be displaced.

Such reactions are significant in various contexts, including the formation of lead carboxylates in oil-based paintings exposed to volatile organic compounds (VOCs). scielo.br For instance, exposure to acetic acid can lead to the formation of lead acetate (B1210297), and exposure to hexanal (B45976) can result in the formation of lead hexanoate. scielo.br These reactions can lead to changes in the physical and chemical properties of the material. scielo.br

Elucidation of Reaction Mechanisms

Investigating the mechanisms of these reactions involves studying their kinetics and identifying any transient species that form during the reaction process.

Kinetic studies and determination of rate laws

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. The rate of a reaction is often described by a rate law, which is an equation that relates the reaction rate to the concentrations of the reactants. For the hydrolysis of esters, the rate can be dependent on the concentration of the ester and the catalyst (e.g., H+ or OH-). carbodiimide.com

Kinetic studies on the hydrolysis of similar esters have shown that the rate can be significantly influenced by the molecular structure. For example, the presence of certain functional groups near the ester linkage can decrease the hydrolysis rate. nih.gov In the context of this compound, kinetic studies would involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions (e.g., different pH values, temperatures, and initial concentrations).

The kinetics of lead compound reactions have been studied in various systems. For instance, the kinetics of lead(II) adsorption onto activated carbons have been investigated and modeled. mdpi.com While not directly studying this compound, these studies provide a framework for how the kinetics of lead-related reactions can be approached.

Identification and characterization of transient intermediates

Transient intermediates are short-lived species that are formed during a chemical reaction but are not present in the final products. nih.gov The identification and characterization of these intermediates are crucial for elucidating the detailed mechanism of a reaction. Techniques such as flash photolysis, pulse radiolysis, and stopped-flow spectroscopy are often used to study transient species. nist.gov

In the context of this compound reactions, transient intermediates could include radical species or unstable coordination complexes. For example, in radical reactions, the initial step might involve the formation of a radical intermediate that then goes on to react further. nih.gov The detection of such intermediates can provide strong evidence for a particular reaction pathway. For instance, in studies of other metal-catalyzed reactions, transient intermediates have been identified through various spectroscopic and analytical techniques. nih.govacs.org In the study of the degradation of nitroaromatic compounds, transient intermediates have been identified by observing changes in absorbance spectra over time. nih.gov

Advanced in-situ spectroscopic monitoring of reaction progress

The real-time analysis of chemical reactions involving this compound is crucial for understanding reaction mechanisms, kinetics, and the formation of intermediates. Advanced in-situ spectroscopic techniques provide a window into these processes as they occur, without the need for sample extraction. These methods are invaluable for tracking the transformation of reactants into products and identifying transient species.

Several spectroscopic tools are particularly powerful for the in-situ monitoring of reactions involving metal carboxylates like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a robust technique for monitoring reactions in real-time. rsc.org For this compound, the characteristic stretching vibrations of the carboxylate group (COO⁻) are particularly informative. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands can indicate the coordination mode of the hexanoate ligand to the lead ion (e.g., monodentate, bidentate chelating, or bridging). uwaterloo.ca Changes in these bands during a reaction, such as a shift in frequency or a change in intensity, can track the consumption of the this compound precursor and the formation of new species. uwaterloo.caresearchgate.net For instance, the photochemical decomposition of metal 2-ethylhexanoate (B8288628) complexes into metal oxides has been successfully monitored using this method. uwaterloo.ca

Two-Dimensional Correlation Spectroscopy (2D-COS): When applied to FTIR data, 2D-COS is a powerful analytical tool for deconvoluting complex, overlapping spectral data collected during a reaction. uwaterloo.ca It enhances spectral resolution and helps to establish the sequential order of chemical changes. For reactions involving metal carboxylates, 2D-COS can distinguish between different coordination modes of the carboxylate ligands (free, chelating, bridging, monodentate) and correlate their transformation over time, providing deep mechanistic insights. uwaterloo.ca

X-ray Photoelectron Spectroscopy (XPS): In-situ or operando XPS is a surface-sensitive technique ideal for studying heterogeneous reactions. It can provide quantitative information about the elemental composition and, crucially, the oxidation states of elements on the surface of a material. mdpi.com For reactions involving this compound, in-situ XPS could monitor changes in the Pb 4f and O 1s core level spectra. This would reveal the oxidation state of lead (e.g., Pb²⁺) and the chemical environment of the oxygen atoms, tracking the conversion of the carboxylate into other species, such as lead oxide or carbonate, under reaction conditions. mdpi.commdpi.com

Raman Spectroscopy: In-situ Raman spectroscopy is another vibrational technique that complements FTIR, particularly for aqueous systems and for studying metal-oxygen bonds, which are often weak in the infrared. It can be used to track changes in the molecular structure of this compound and identify corrosion products or other species formed during a reaction. mdpi.com

The application of these techniques provides a comprehensive picture of the reaction dynamics.

| Technique | Information Provided | Typical Application |

|---|---|---|

| FTIR Spectroscopy | Changes in carboxylate coordination (ν(COO⁻)), identification of functional groups in reactants and products. uwaterloo.caresearchgate.net | Monitoring thermal or photochemical decomposition, hydrolysis, or ligand exchange reactions. rsc.orguwaterloo.ca |

| 2D-COS IR | Sequential order of bond breaking/formation, deconvolution of overlapping vibrational bands. uwaterloo.ca | Elucidating complex solid-state reaction mechanisms and identifying intermediate species. uwaterloo.ca |

| X-ray Photoelectron Spectroscopy (XPS) | Changes in the oxidation state of lead (Pb²⁺), surface composition, and formation of surface species like oxides or carbonates. mdpi.com | Studying surface reactions, catalysis, and degradation processes under controlled environments. mdpi.com |

| Raman Spectroscopy | Vibrational modes of reactants and products, particularly metal-oxygen bonds and carbon backbone structures. mdpi.com | Monitoring reactions in aqueous media and identifying inorganic products like lead carbonate. mdpi.com |

Influence of Environmental Parameters on Chemical Reactivity (Chemical Stability)

The chemical reactivity and long-term stability of this compound are significantly influenced by environmental factors. Parameters such as pH and the nature of the solvent can dictate reaction pathways, affect reaction rates, and alter the distribution of products. rsc.orgmdpi.com

pH-dependent reactivity profiles

The pH of the reaction medium is a critical parameter governing the stability and reactivity of this compound, primarily because its hydrolysis is a pH-dependent process. europa.eu The reactivity can be understood by considering the general mechanisms of ester hydrolysis, which can be catalyzed by both acid and base.

Neutral Conditions (pH ≈ 7): Near neutral pH, the hydrolysis of esters still occurs but is generally slower than under acidic or basic conditions. The reaction proceeds through nucleophilic attack by water, which is a weaker nucleophile than the hydroxide ion. europa.eu The stability of this compound would be greatest in this range, barring other reactive species.

Basic Conditions (High pH): In alkaline environments, the hydrolysis is base-mediated and typically much faster. The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the hexanoate ligand. This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond to yield a hexanoate anion and a lead hydroxide or lead oxide species. europa.eu The rate of this saponification reaction is directly proportional to the hydroxide ion concentration.

The surface of any resulting lead oxide or hydroxide species will also exhibit pH-dependent reactivity, influencing subsequent reactions or dissolution processes. rsc.org

| pH Range | Dominant Process | Primary Products | Relative Rate |

|---|---|---|---|

| Acidic (pH < 5) | Acid-catalyzed hydrolysis (AAC2 mechanism). europa.eu | Hexanoic acid, Solvated Lead(II) ions. | Moderate to Fast |

| Neutral (pH ≈ 5-8) | Slow, uncatalyzed hydrolysis by water. europa.eu | Hexanoic acid, Lead(II) hydroxide/oxide. | Slow |

| Basic (pH > 8) | Base-mediated hydrolysis (saponification, BAC2 mechanism). europa.eu | Hexanoate anion, Lead(II) hydroxide/oxide. | Fast to Very Fast |

Solvent effects on reaction kinetics and product distribution

The choice of solvent can profoundly impact the chemical reactivity of this compound by influencing reaction rates, mechanisms, and product selectivity. rsc.orgresearchgate.net Solvents can alter the stability of reactants, transition states, and products, and in some cases, may directly participate in the reaction mechanism. rsc.orgchemrxiv.org

Polarity and Dielectric Constant: The polarity of the solvent affects the solubility of this compound and the stabilization of charged or polar species involved in a reaction. For reactions proceeding through a polar or ionic transition state, a polar solvent will lower the activation energy and accelerate the rate compared to a nonpolar solvent. chemrxiv.orgwalshmedicalmedia.com For instance, the hydrolysis of an ester involves a more polarized transition state than the reactants, and thus, the rate often increases with the dielectric constant of the medium. walshmedicalmedia.com

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and can act as proton donors or acceptors. This ability can be crucial. For example, in a hydrolysis reaction, a protic solvent like water not only acts as a reactant but also helps to stabilize the transition state through hydrogen bonding. Aprotic solvents (e.g., tetrahydrofuran, hexane), lacking this ability, would result in different reaction kinetics. chemrxiv.org

Solute Aggregation: In non-complexing organic solvents, lead carboxylates are known to form aggregates or inverse micelles. researchgate.net The size and structure of these aggregates are dependent on the solvent, concentration, and temperature. This aggregation behavior can significantly affect reactivity by altering the accessibility of the lead center and the carboxylate groups to other reactants. A solvent that promotes the formation of large, stable aggregates might slow down a reaction compared to a solvent where the this compound is more freely solvated. Studies on various lead(II) carboxylates have shown that their solubility and aggregation state are highly dependent on the solvent, with dramatic changes observed in different organic media. researchgate.net

| Solvent Property | Effect on Reaction Kinetics and Products | Example Solvents |

|---|---|---|

| High Polarity / Dielectric Constant | Stabilizes polar transition states, potentially increasing the rate of reactions like hydrolysis. chemrxiv.orgwalshmedicalmedia.com May alter product distribution by favoring more polar products. | Water, Methanol, Acetone |

| Low Polarity / Dielectric Constant | Favors non-polar pathways. May promote aggregation of this compound, affecting reactant accessibility. researchgate.net | Hexane, Toluene (B28343), Chloroform |

| Protic (H-bond donating) | Can participate in the reaction (e.g., solvolysis) and stabilize ionic intermediates and transition states through hydrogen bonding. chemrxiv.org | Water, Alcohols |

| Aprotic (non-H-bond donating) | Does not stabilize anions via H-bonding to the same extent; reaction rates and mechanisms can differ significantly from protic media. tdl.org | Tetrahydrofuran (THF), Dichloromethane |

Theoretical and Computational Chemistry of Lead Dihexanoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the nature of chemical bonding and reactivity in lead dihexanoate. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and orbital interactions.

Quantum mechanical (QM) methods are pivotal in elucidating the intricate interactions between the lead(II) ion and the hexanoate (B1226103) ligands. nih.govfrontiersin.org Density Functional Theory (DFT) and other ab initio molecular orbital calculations are commonly employed to model these interactions. rsc.orgresearchgate.net Such methods are capable of describing effects like electronic polarization and covalent bonding, which are often missing in simpler classical models. frontiersin.org

Studies on related lead carboxylate and other lead complexes reveal that the bonding between the Pb(II) center and the carboxylate oxygen atoms has a strong electrostatic character. mdpi.com A Natural Energy Decomposition Analysis (NEDA) on various lead complexes has shown that while the electrostatic component of the bonding is significant and relatively constant, the charge transfer contribution can vary considerably depending on the nature of the donor groups. mdpi.com For instance, DFT calculations on the complexation of Pb(II) with ligands containing carboxylate functions have been used to determine the structure and stability of the resulting chelates. nih.gov

Table 1: Quantum Mechanical Methods in Lead-Ligand Interaction Studies

| Computational Method | Application in Lead Complexes | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structures, bonding energies, and electronic properties of Pb(II) complexes. | Reveals strong electrostatic character of lead-ligand bonds; helps determine preferred coordination geometries. | mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and theoretical absorption spectra. | Identifies electronic transitions and helps interpret experimental UV-Vis spectra of complexes. | nih.gov |

| Ab initio Molecular Orbital Theory | Analysis of coordination geometry and factors influencing it. | Identifies factors favoring specific coordination geometries like hemidirected vs. holodirected. | rsc.orgresearchgate.net |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Study of reaction mechanisms and prediction of reaction outcomes in large systems. | Combines high accuracy of QM for the reactive center with the efficiency of MM for the surroundings. | numberanalytics.com |

| Semi-empirical QM (e.g., PM6-DH+) | Calculation of interaction energies and free energies of binding. | Offers a computationally faster alternative to DFT for large systems while maintaining reasonable accuracy for non-covalent interactions. | mdpi.com |

The electronic configuration of the lead(II) ion is [Xe] 4f¹⁴ 5d¹⁰ 6s², featuring a valence shell with a filled 6s orbital, often referred to as a "lone pair". rsc.orgmdpi.com The stereochemical activity of this lone pair is a dominant factor in determining the coordination geometry of lead(II) compounds, including this compound. rsc.org Computational analysis has been instrumental in understanding the nature and influence of this lone pair.

Quantum chemical studies using tools like the Electron Localization Function (ELF), Natural Bond Orbital (NBO), and Natural Population Analysis (NPA) have investigated the electronic structure of the Pb(II) valence domain. researchgate.netnih.gov These analyses show that the complexation of Pb(II) is primarily governed by the interaction of its 6s² electrons and the accepting 6p orbitals, with negligible involvement from the 5d or 6d orbitals. mdpi.comresearchgate.netnih.gov

The lone pair can be stereochemically active, leading to a "hemidirected" coordination geometry where the ligands occupy only a part of the coordination sphere, leaving a void for the lone pair. rsc.orgresearchgate.net Conversely, if the lone pair is stereochemically inactive, a "holodirected" geometry results, with ligands distributed more symmetrically around the lead ion. rsc.org Computational studies predict that hemidirected geometry is favored in complexes with low coordination numbers and hard ligands. rsc.orgresearchgate.net In these hemidirected structures, the lone pair orbital exhibits more p-character through sp hybridization, whereas in holodirected structures, it remains largely s-like. rsc.org NBO analysis on lead carboxylate systems has confirmed a high percentage of s-character for the lone pair, providing strong evidence for its electronic influence. researchgate.net The directionality of this lone pair is predicted to be a dictating factor in the formation of hemidirected structures in lead carboxylates. researchgate.net

Table 2: Characteristics of Lead(II) Lone Pair and Coordination Geometries

| Feature | Hemidirected Geometry | Holodirected Geometry | Reference |

|---|---|---|---|

| Lone Pair Activity | Stereochemically Active | Stereochemically Inactive | rsc.org |

| Ligand Distribution | Asymmetric, occupies part of the coordination sphere. | Symmetric, surrounds the central atom. | rsc.org |

| Coordination Number | Generally low (e.g., 2-5) | Generally high (e.g., 9-10) | rsc.org |

| Lone Pair Character | sp-hybrid character | s-character | rsc.org |

| Bonding Nature | More ionic | More covalent | rsc.org |

| Favored by | Low coordination number, hard ligands. | High coordination number, soft/bulky ligands. | rsc.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into structural dynamics, conformational changes, and interaction pathways. ebsco.comnih.gov

While specific MD simulation studies on this compound are not extensively documented in public literature, the methodology is widely applied to similar systems. For lead carboxylates, solid-state NMR studies have shown that there are often two different conformations of the fatty acid chains within the crystal structure, as evidenced by the doubling of certain ¹³C NMR resonances. researchgate.netnsf.gov This suggests a complex structural landscape that MD simulations are well-suited to explore.

MD simulations can model the dynamic nature of the coordination between the lead ion and the carboxylate ligands. mdpi.com These simulations can reveal fluctuations in bond lengths and angles, the stability of different coordination modes, and the conformational flexibility of the hexanoate chains. For instance, simulations could track the interchange between different coordination geometries (hemidirected vs. holodirected) or the flexibility of the alkyl chains, which is known to influence crystal packing. rsc.orgnsf.gov In drug discovery research, MD simulations are routinely used to refine ligand binding modes predicted by docking and to assess the stability of ligand-receptor complexes, a technique directly applicable to understanding the stability of the this compound structure. mdpi.comnih.gov The simulations involve calculating the forces between atoms using a force field and integrating Newton's equations of motion to track their movements over time. nih.gov

Computational chemistry offers powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. numberanalytics.comnih.gov Computational methods such as DFT can be used to calculate the energies of reactants, products, and transition states, thereby determining the activation energy of a reaction. numberanalytics.com

For a compound like this compound, these methods could be used to study its thermal decomposition pathways or its reactions with other substances. For example, a reaction path analysis could predict the likely products of pyrolysis by identifying the lowest energy decomposition routes. osti.gov Techniques like Transition State Theory (TST) and QM/MM methods are employed to predict reaction rates and outcomes. numberanalytics.com Automated reaction path searching methods can systematically explore complex reaction networks to predict possible products and their yields under specific conditions, providing insights that can guide experimental work. nih.gov While specific studies on this compound are sparse, the computational frameworks are well-established for investigating reaction pathways of organometallic and organic compounds. nih.govmdpi.com

Predictive Modeling for Reactivity and Stability

Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR) and other machine learning approaches, aims to correlate the chemical structure of a compound with its properties, such as reactivity and stability. frontiersin.orgnih.gov These in silico methods are crucial for screening compounds and predicting their behavior without the need for extensive, time-consuming experiments. oup.comresearchgate.net

In the context of this compound, predictive models could be developed to estimate its metabolic stability or its potential for biotransformation. nih.govresearchgate.net Such models are built by training algorithms on datasets of compounds with known stability properties. The models then identify key molecular descriptors—physicochemical properties or structural fragments—that influence stability. oup.com For instance, a model might predict vulnerable sites on the hexanoate chain that are susceptible to metabolic attack. researchgate.net

These computational tools can assess various properties relevant to a compound's lifecycle and potential impact. frontiersin.org By integrating data from computational predictions with experimental results, a more comprehensive understanding of a compound's reactivity and stability can be achieved, facilitating informed decisions in its application and handling. frontiersin.orgdrugdiscoverychemistry.com

Machine learning algorithms for chemical reactivity prediction

The prediction of chemical reactivity for complex molecules like this compound is a significant challenge that is increasingly being addressed by machine learning (ML) and artificial intelligence (AI). uni-muenster.de Traditional quantum mechanical methods can be computationally expensive, especially for heavy elements. researchgate.net ML offers a pathway to build predictive models based on descriptors derived from quantum mechanics and cheminformatics, potentially even without extensive experimental data for training. researchgate.net

Several ML approaches are being developed to predict chemical reactivity, which could be applied to lead-containing compounds. These models often use molecular fingerprints—numerical sequences representing a chemical's structure—to develop robust systems capable of predicting diverse reaction outcomes. uni-muenster.de For instance, a model could be trained to predict yields or stereoselectivities for reactions involving this compound by learning from a dataset of similar organometallic reactions. uni-muenster.de

The general workflow involves representing molecules as a graph and using structural queries to capture the chemical environment. uni-muenster.de This information, combined with physicochemical features like reaction conditions and atomic charges, is used to train the ML model. neurips.cc A two-stage approach can be effective, first using classifiers to filter and prune non-productive reaction pathways before applying more complex models to rank the likelihood of productive reactions. neurips.cc

Quantitative Structure-Activity Relationship (QSAR) research, enhanced by deep learning, provides another avenue for predicting the behavior of compounds like this compound. nih.gov Novel deep learning architectures, such as a combination of an encoder-decoder model with a convolutional neural network (CNN), can generate latent features to represent molecules and predict their activity. nih.gov

Table 1: Machine Learning Approaches for Chemical Reactivity Prediction This table is generated based on data from the text.

| ML Approach | Description | Application to this compound | Key Benefit |

|---|---|---|---|

| Fingerprint-Based Models | Uses molecular fingerprints (numerical sequences of chemical structures) to represent molecules and train predictive models. uni-muenster.de | Predict reaction yields and stereoselectivity by training on datasets of similar organometallic reactions. | Robustness and ability to predict different types of reaction outcomes with a single model. uni-muenster.de |

| Two-Stage Ranking | Employs classifiers to first prune unlikely reaction pathways, followed by an ensemble of ranking models to identify the most probable product. neurips.cc | Efficiently screen potential reaction mechanisms involving the carboxylate ligands and the lead center. | Reduces computational load by filtering out a large percentage of non-productive steps. neurips.cc |

| ML Interatomic Potentials (MLIPs) | Trained on large DFT-calculated datasets (like OMol25) to predict atomic forces and system energies. lbl.gov | Simulate large, complex systems involving this compound to understand its dynamic behavior and reactivity. | Provides DFT-level accuracy at a significantly lower computational cost (up to 10,000 times faster). lbl.gov |

| Deep Learning QSAR | Uses deep learning architectures (e.g., CNNs) to learn relationships between chemical structure and biological or chemical activity. nih.gov | Predict specific activities or properties of this compound based on its structural features. | High performance in identifying active compounds and establishing structure-activity relationships. nih.gov |

Structure-reactivity relationship derived from computational insights

Computational studies are essential for elucidating the relationship between the structure of this compound and its chemical reactivity. The reactivity of metal carboxylates is significantly influenced by the ligation environment. For instance, in non-heme iron complexes, substituting pyridine (B92270) donors with carboxylate groups has been shown to increase the C-H activation reactivity. rsc.org This suggests that the two hexanoate ligands in this compound play a crucial role in modulating the electronic structure and, consequently, the reactivity of the lead center.

Computational studies on similar systems, like carboxylates intercalated in layered double hydroxides, reveal that the interaction between the carboxylate groups and the metal centers is a dominant factor in the system's structure. mdpi.com This interaction is often mediated by a network of hydrogen bonds, especially in the presence of water. mdpi.com For this compound, the conformation of the hexanoate chains and their interaction with the lead (II) ion would similarly define the molecule's reactivity profile.

Quantitative structure-reactivity relationships (QSRRs) can be developed by linking computationally derived properties with experimental reactivity data. acs.org While computationally intensive quantum mechanical properties can be used, there is a move towards using structural descriptors that are faster to calculate. acs.org For a molecule like this compound, descriptors could include features related to the carbon atoms of the hexanoate chain and their interaction with the lead center, providing a basis for predicting how structural modifications would alter reactivity.

Methodological Advancements in Computational Heavy Element Chemistry

Challenges in accurate modeling of lead-containing systems

The accurate computational modeling of systems containing heavy elements like lead is fraught with challenges, primarily due to the significant influence of relativistic effects. kg.ac.rs For elements deep in the periodic table, the velocity of inner-shell electrons approaches a considerable fraction of the speed of light, leading to a relativistic increase in their mass. kg.ac.rs This, in turn, alters the energies of the orbitals, influencing the electronic structure and chemical properties. kg.ac.rs

Key challenges include:

Relativistic Effects : These are broadly categorized into scalar relativistic effects and spin-orbit coupling (SOC). Scalar effects, such as the contraction of s- and p-shells and the expansion of d- and f-shells, are crucial for accurate geometries and energies. rsc.orgaip.org For lead, the relativistic stabilization of the 6s shell is a well-known phenomenon that explains much of the voltage in a lead-acid battery. sci-hub.se Neglecting these effects can lead to incorrect predictions; non-relativistic calculations for the lead-acid battery voltage yield a value of only +0.39 V, whereas relativistic calculations give +2.13 V, close to the experimental value of +2.107 V. sci-hub.se

Spin-Orbit Coupling (SOC) : This interaction between an electron's spin and its orbital motion can significantly alter the geometry and electronic structure of lead clusters and compounds. rsc.org While scalar effects are often dominant for properties like indirect spin-spin coupling constants in some lead compounds, SOC is fundamental for describing distortions and stability in others. rsc.orgaip.org

Computational Cost : Methods that accurately incorporate relativity, such as four-component Dirac-based calculations, are computationally very demanding. acs.org While methods like time-dependent density functional theory (TD-DFT) can treat electron excitation, they are limited to systems of only a few tens ofatoms with current computing power. aip.org This makes simulations of large systems containing this compound, or its interaction with other molecules, a significant computational hurdle.

Electron Correlation : Accurately describing the interaction between electrons is a perennial challenge in quantum chemistry, and it is compounded by relativistic effects in heavy elements.

Basis Sets and Pseudopotentials : The choice of basis sets (the mathematical functions used to build molecular orbitals) and pseudopotentials (which replace the core electrons to simplify calculations) is critical. These must be specifically designed and calibrated to account for relativistic phenomena in heavy elements to yield reliable results. rsc.org

Table 2: Impact of Relativistic Effects on Lead Compound Calculations This table is generated based on data from the text.

| Effect Type | Description | Impact on Lead Systems | Reference |

|---|---|---|---|

| Scalar Relativistic | Accounts for the change in electron mass at high velocities, leading to contraction of s/p orbitals and expansion of d/f orbitals. | Dominant effect for properties like NMR spin-spin coupling constants. Crucial for accurate energies and geometries. aip.org | rsc.orgaip.org |

| Spin-Orbit Coupling (SOC) | Interaction between the electron's spin and its orbital angular momentum. | Explains geometric distortions and relative stabilities in small lead clusters. Can be critical for understanding reaction pathways. rsc.org | rsc.org |

| Overall Relativistic Effect | The combined influence of scalar and SOC effects. | Responsible for ~1.74 V (over 80%) of the voltage in a standard lead-acid battery. sci-hub.se | sci-hub.se |

Development and refinement of computational software and algorithms

To address the challenges of modeling heavy elements, significant advancements are being made in computational chemistry software and the underlying algorithms. The goal is to improve accuracy while managing computational expense. aip.org

Key developments include:

Relativistic Hamiltonians : Modern software packages increasingly incorporate relativistic effects through various Hamiltonians. These range from the highly accurate but expensive four-component (4c) Dirac-Coulomb Hamiltonian to more efficient two-component (2c) methods like the Zeroth-Order Regular Approximation (ZORA) and methods using effective core potentials (ECPs) or pseudopotentials. aip.orgsci-hub.se Software like ADF, Gaussian, Molpro, and FHI-aims have implemented these approaches, making relativistic calculations more accessible. sci-hub.searxiv.org

Density Functional Theory (DFT) Functionals : The development of new and refined exchange-correlation functionals within DFT continues to improve the accuracy of calculations for heavy elements. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown good agreement with experimental values for properties of lead compounds when combined with relativistic methods like the four-component approach or SO-ZORA. aip.org

Integration with Machine Learning : A major trend is the integration of AI and ML with traditional computational methods. arxiv.orgnih.gov ML is used to develop new exchange-correlation functionals, create highly accurate interatomic potentials for molecular dynamics, and predict material properties, complementing or even replacing some traditional approaches. nih.gov Software frameworks are being designed to automate the acquisition of data for training ML models and to use AI to guide the exploration of new chemical systems. arxiv.org

Software Interoperability and Sustainability : There is a growing emphasis on creating modular, interoperable software frameworks rather than monolithic programs. aip.orgacs.org This allows for the coupling of different methods (e.g., quantum mechanics and molecular mechanics) to enable multiscale modeling. acs.org Efforts are focused on developing new domain-specific languages and application programming interfaces (APIs) to improve the integration of new algorithms and support for new computer architectures, like exascale systems. nih.govacs.org

Catalytic Applications and Mechanistic Insights Involving Lead Dihexanoate

Lead Dihexanoate as a Catalyst or Precursor to Catalysts

Lead compounds, including carboxylates like this compound, have been employed in catalysis, although their application is less widespread than that of other transition metals. Lead can exist in different oxidation states, primarily +2 and +4, with the Pb(IV)/Pb(II) redox couple being a significant factor in oxidative transformations. rsc.org

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high selectivity and milder reaction conditions. pnnl.govsolubilityofthings.com Lead(II) compounds are known for their Lewis-acidic properties, which can be harnessed in various reactions. rsc.org While specific studies focusing solely on this compound in homogeneous catalysis are not extensively detailed in the provided results, the general principles of lead carboxylate chemistry suggest its potential application in reactions where Lewis acidity or facile ligand exchange is beneficial. rsc.org For instance, lead(II) triflate, in combination with a chiral crown system, has been used in catalytic asymmetric aldol (B89426) reactions. rsc.org This indicates the potential for other lead(II) salts, such as the dihexanoate, to participate in similar transformations.

Homogeneous catalytic processes are integral to the production of polymers and in the food industry for hydrogenation reactions. solubilityofthings.com The use of homogeneous catalysts can lead to high product yields and allows for flexible adjustment of reaction parameters. solubilityofthings.com

This compound can serve as a precursor for preparing heterogeneous catalysts, where the active catalytic species is in a different phase from the reactants. pnnl.govresearchgate.net This is a common strategy in industrial catalysis, as it simplifies the separation of the catalyst from the product mixture. pnnl.gov For example, lead can be used as a promoter to modify the properties of other metal catalysts. capes.gov.br In one instance, lead was used to promote iron catalysts supported on carbon nanotubes for the Fischer-Tropsch synthesis, resulting in a significant increase in the intrinsic activity of the catalyst sites. capes.gov.br

The process of forming the active catalytic phase from a precursor like this compound is critical. This can involve thermal decomposition or chemical treatment to generate lead-based nanoparticles or oxides on a support material. tib-chemicals.com The properties of the final catalyst, such as the dispersion and size of the active metal particles, are crucial for its performance and are influenced by the precursor and the preparation method. tib-chemicals.comacs.org For instance, the addition of lead to ruthenium-based catalysts was found to not significantly alter the selectivity but did cause a slight decrease in catalytic activity in one study. acs.org

Lead carboxylates, as a class of compounds, are known to facilitate several types of organic transformations. solubilityofthings.com Lead(IV) tetraacetate, a related lead carboxylate, is a powerful oxidizing agent used for various transformations, including the oxidation of hydroxyl, amino, alkene, and carboxylate groups. rsc.org Other lead(iv) carboxylates have been utilized in processes like acyloxyetherifications and acyloxyesterifications. rsc.org

Carboxylic acids and their derivatives are versatile starting materials in organic synthesis. solubilityofthings.comresearchgate.net Transition metal-catalyzed reactions have been instrumental in enabling transformations such as C-H activation and cross-coupling reactions on carboxylic acid scaffolds. longdom.org While the provided information does not detail specific transformations exclusively catalyzed by this compound, the broader context of lead carboxylate reactivity suggests its potential involvement in:

Oxidation Reactions: Leveraging the Pb(IV)/Pb(II) redox couple. rsc.org

Decarboxylation Reactions: The loss of CO2 from carboxylic acids is a known transformation. msu.edu

Coupling Reactions: Organolead(IV) reagents can mediate unique ligand-coupling processes. rsc.org

The table below summarizes some organic transformations involving lead compounds.

| Transformation | Lead Compound Type | Role of Lead |

| Oxidation of alcohols, amines, alkenes | Lead(IV) carboxylates | Oxidizing agent |

| Acyloxyetherification | Lead(IV) carboxylates | Reagent |

| Asymmetric aldol reactions | Lead(II) triflate | Lewis acid catalyst |

| Fischer-Tropsch synthesis | Lead promoter on iron catalyst | Promoter to enhance activity |

Mechanistic Understanding of Catalytic Processes

A thorough understanding of the reaction mechanism, including the nature of the active sites and the sequence of elementary steps, is fundamental for optimizing a catalytic process. solubilityofthings.comlibretexts.org

The active sites are the specific locations on a catalyst where the chemical reaction occurs. solubilityofthings.commdpi.com Characterizing these sites involves understanding their geometric and electronic properties, as well as their accessibility to reactants. solubilityofthings.com Techniques like X-ray absorption spectroscopy can be used to study the structure of active phases as they are formed from catalyst precursors. ifpenergiesnouvelles.com

For many transition metal-catalyzed reactions involving carboxylic acids, the catalytic cycle often involves steps like oxidative addition, insertion, and reductive elimination. sbq.org.brrsc.org For instance, in the hydrogenation of carboxylic acids catalyzed by ruthenium complexes, the proposed mechanism involves two interconnected cycles for the hydrogenation to an aldehyde and then to an alcohol, with key steps being H2 heterolysis and hydride migration. researchgate.net

Development of Sustainable Catalytic Methodologies

The development of sustainable catalytic methodologies is a cornerstone of modern chemical synthesis, driven by the need to minimize environmental impact and enhance process efficiency. This section explores the application of green chemistry principles to reactions catalyzed by lead compounds and examines the critical aspects of catalyst recovery, reusability, and stability, with a focus on this compound where information is available.

Green chemistry principles in lead-catalyzed reactions

The application of green chemistry principles to catalysis aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. catalysis.blogsustainability-directory.com Catalysts are fundamental to green chemistry as they increase reaction efficiency, lower energy requirements, and can reduce waste. catalysis.blogyoutube.com The twelve principles of green chemistry provide a framework for sustainable chemical process design, emphasizing waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. numberanalytics.comnovonesis.com

When considering lead-catalyzed reactions, there is an inherent conflict with several core principles of green chemistry, primarily due to the toxicity of lead. atamanchemicals.comindustrialchemicals.gov.au The chemical industry is increasingly focused on developing sustainable processes, which includes reducing the reliance on catalysts containing hazardous metals like lead. atamanchemicals.com However, research into lead-based catalysts continues, with a focus on mitigating their environmental impact by aligning with other green principles where possible.

Key considerations for applying green chemistry to lead-catalyzed reactions include:

Catalyst Design: Developing highly active and selective lead catalysts can minimize the amount of catalyst needed and reduce waste generation. numberanalytics.com

Solvent Choice: Utilizing greener solvents, such as water or bio-derived solvents, or conducting reactions in solvent-free conditions, can eliminate waste and hazards associated with volatile organic compounds (VOCs). sustainability-directory.comcatalysis.blog

Renewable Feedstocks: Designing catalytic processes that can efficiently convert renewable feedstocks, such as biomass, into valuable chemicals is a primary goal of sustainable chemistry. numberanalytics.comviran.nl